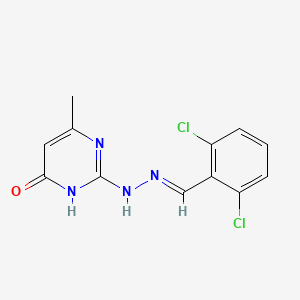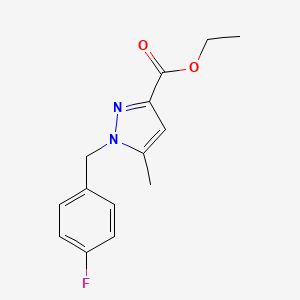
Bartsioside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bartsioside is a naturally occurring iridoid glucoside, a class of monoterpenes. It is primarily extracted from the plant Cistanche deserticola.
准备方法
Synthetic Routes and Reaction Conditions
Bartsioside can be synthesized from acyclic diphosphate precursors, often involving one or more ring closures. The synthetic plan includes photochemical cycloaddition reactions followed by methanolysis and oxidation steps .
Industrial Production Methods
The industrial production of this compound typically involves extraction from natural sources such as Cistanche deserticola. The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form .
化学反应分析
Types of Reactions
Bartsioside undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This compound can be oxidized to aucubin by a cytochrome P450 enzyme from Callicarpa americana.
Substitution: Substitution reactions involving this compound are also not extensively studied.
Major Products
The major product formed from the oxidation of this compound is aucubin.
科学研究应用
Bartsioside has a wide range of scientific research applications:
作用机制
Bartsioside primarily targets the Cyclooxygenase-2 (COX-2) enzyme, which is involved in the conversion of arachidonic acid into inflammatory prostaglandins. By inhibiting the activity of COX-2, this compound exerts its anti-inflammatory effects .
相似化合物的比较
Similar Compounds
- Aucubin
- Harpagoside
- 8-Acetylharpagide
Uniqueness
Bartsioside is unique due to its high selectivity and potency in inhibiting COX-2, with an IC50 value of 4.3 µM, compared to other similar compounds like aucubin (IC50 of 12 µM) and harpagoside (IC50 of 10 µM) .
属性
分子式 |
C15H22O8 |
|---|---|
分子量 |
330.33 g/mol |
IUPAC 名称 |
(2S,3R,4S,5S,6R)-2-[[(1S,4aR,7aS)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C15H22O8/c16-5-8-2-1-7-3-4-21-14(10(7)8)23-15-13(20)12(19)11(18)9(6-17)22-15/h2-4,7,9-20H,1,5-6H2/t7-,9-,10+,11-,12+,13-,14+,15+/m1/s1 |
InChI 键 |
FCHJZJFIDNMNBS-CLBXSRGTSA-N |
手性 SMILES |
C1C=C([C@@H]2[C@H]1C=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO |
规范 SMILES |
C1C=C(C2C1C=COC2OC3C(C(C(C(O3)CO)O)O)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


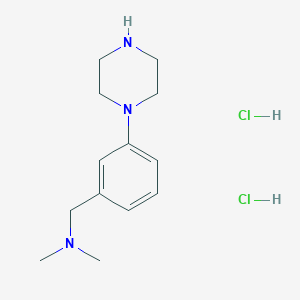
![2-[(E)-2-(4-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12047204.png)
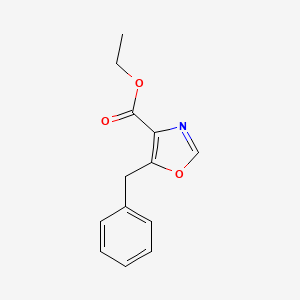


![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B12047233.png)
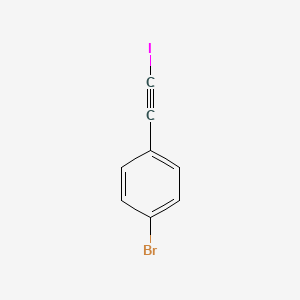


![5-n-Butoxycarbonylfuro[2,3-c]pyridine](/img/structure/B12047246.png)
![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (5-propyl-[1,3,4]thiadiazol-2-yl)-amide](/img/structure/B12047252.png)
